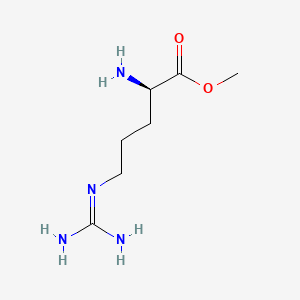

D-Arginine methyl ester

Overview

Description

D-Arginine methyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a derivative of D-arginine, an essential amino acid that plays a crucial role in various physiological processes. In

Scientific Research Applications

1. Impact on Insulin Secretion

D-Arginine methyl ester has been shown to have a distinct response compared to unesterified L-arginine in terms of insulin release. The response is characterized by lower uptake and oxidation, no inhibitory action on D-glucose metabolism, and a delayed insulinotropic action. This reinforces the view that the carrier-mediated entry of L-arginine into islet B-cells is essential for stimulating insulin release by this cationic amino acid (Sener et al., 2000).

2. Role in Nitric Oxide Synthesis and Effects on Learning and Memory

D-Arginine methyl ester has been investigated for its effects on nitric oxide synthesis and subsequent behavioral outcomes. The findings suggest that it can influence learning and memory processes and monoamine metabolism in the brain, indicating a potential role in neurological functions (Yamada et al., 1995).

3. Interaction with Mast Cell Activation and Oedema

Research has shown that D-Arginine methyl ester does not affect oedematogenic responses induced by certain agents at specific doses. However, higher doses of all arginine analogues, including D-Arginine methyl ester, can potentiate oedema due to in vivo mast cell degranulation. This is likely due to the cationic charge of these substances (Giraldelo et al., 1994).

4. Involvement in Protein Metabolism

Studies have investigated the role of D-Arginine methyl ester in protein metabolism, particularly in skin wound and muscle. The findings indicate that arginine supplementation, including its methyl ester derivatives, can increase net protein balance in these tissues, suggesting an anabolic effect independent of nitric oxide production (Zhang et al., 2008).

5. Role in Nitric Oxide Release and Vasodilation

D-Arginine methyl ester has been implicated in the release of nitric oxide and its effects on vasodilation. The compound's interaction with nitric oxide synthase and subsequent physiological effects, such as augmenting nitrodilator-induced vasodilation, demonstrate its potential influence in vascular biology (Liu et al., 2019).

properties

IUPAC Name |

methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2/c1-13-6(12)5(8)3-2-4-11-7(9)10/h5H,2-4,8H2,1H3,(H4,9,10,11)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLDXNCMJBOYJV-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Arginine methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

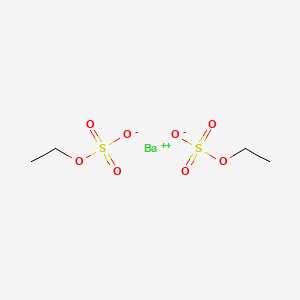

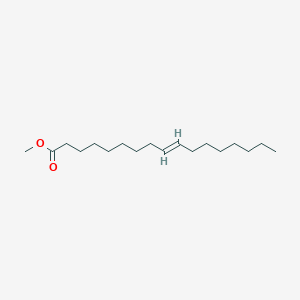

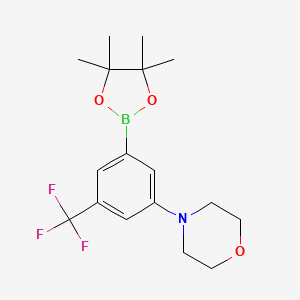

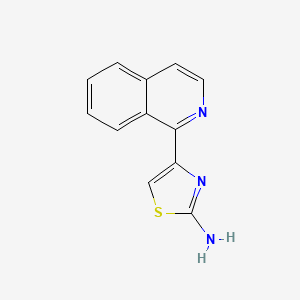

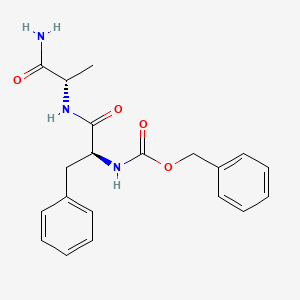

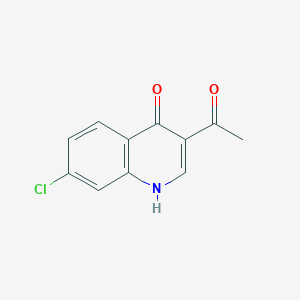

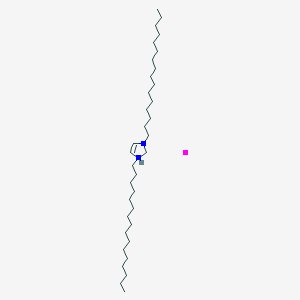

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[4.4]non-7-ylmethanol](/img/structure/B3276907.png)

![L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosyl-L-seryl-](/img/structure/B3276929.png)